molecular formula C26H24ClN5O2 B12044078 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12044078
M. Wt: 474.0 g/mol
InChI Key: SISPMUYHPDKFID-LQKURTRISA-N
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Description

3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H24ClN5O2 and a molecular weight of 473.966 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a dimethylaminophenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dimethylaminophenyl group: This is done through a condensation reaction with 4-(dimethylamino)benzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl and dimethylaminophenyl groups contributes to its reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24ClN5O2

Molecular Weight

474.0 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24ClN5O2/c1-32(2)21-13-9-18(10-14-21)16-28-31-26(33)24-15-23(29-30-24)22-5-3-4-6-25(22)34-17-19-7-11-20(27)12-8-19/h3-16H,17H2,1-2H3,(H,29,30)(H,31,33)/b28-16+

InChI Key

SISPMUYHPDKFID-LQKURTRISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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